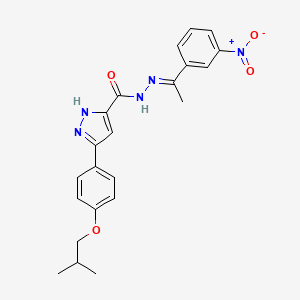

5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Description

5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-isobutoxyphenyl group at position 5 and a hydrazide-linked 3-nitrophenyl ethylidene moiety at position 2.

Properties

CAS No. |

634898-57-0 |

|---|---|

Molecular Formula |

C22H23N5O4 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H23N5O4/c1-14(2)13-31-19-9-7-16(8-10-19)20-12-21(25-24-20)22(28)26-23-15(3)17-5-4-6-18(11-17)27(29)30/h4-12,14H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |

InChI Key |

OGQXLMDPRQVYNK-HZHRSRAPSA-N |

Isomeric SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

Substitution with Isobutoxyphenyl Group: The next step involves the introduction of the 4-isobutoxyphenyl group. This can be done through a nucleophilic substitution reaction where the pyrazole ring is reacted with a suitable isobutoxyphenyl halide.

Formation of the Carbohydrazide: The pyrazole derivative is then converted to the carbohydrazide by reacting with hydrazine hydrate.

Condensation with 3-Nitrobenzaldehyde: Finally, the carbohydrazide is condensed with 3-nitrobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxyphenyl and nitrophenyl groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the isobutoxyphenyl and nitrophenyl groups.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal properties are of great interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Lipophilicity and Solubility

- The isobutoxy group in the target compound increases logP compared to methoxy (Analog 1) or unsubstituted phenyl analogs, suggesting improved membrane permeability .

- The nitro group in the target compound and Analog 1 may reduce aqueous solubility due to electron withdrawal, whereas pyridyl (Analog 3) or thienyl (Analog 2) substituents enhance solubility in polar solvents .

Reactivity and Stability

- Halogenated analogs (e.g., Analog 2 with Cl, Analog 3 with Br) exhibit enhanced stability and resistance to metabolic degradation .

Biological Activity

5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their applications in medicinal chemistry due to their anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, emphasizing its pharmacological potential based on various studies.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Molecular docking studies suggest that this compound can effectively scavenge free radicals, thus protecting cells from oxidative stress . This property is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, it has been noted that compounds with nitro groups often enhance cytotoxicity against cancer cells .

Toxicity Profile

While the compound exhibits promising biological activities, it is essential to consider its toxicity. According to PubChem data, it is classified as toxic if swallowed, indicating that safety assessments are necessary before clinical applications .

Case Studies

Case Study 1: Antioxidant Evaluation

A study conducted on similar pyrazole compounds demonstrated their ability to reduce oxidative stress in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels upon treatment with the compound, highlighting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory pathways, the compound was shown to inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests a mechanism where the compound could modulate immune responses effectively.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

| Biological Activity | Compound | Activity Level |

|---|---|---|

| Antioxidant | This compound | High |

| Other Pyrazoles | Moderate | |

| Anti-inflammatory | This compound | High |

| Other Pyrazoles | Variable | |

| Anticancer | This compound | Promising |

| Other Pyrazoles | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.